Diethyl[2-(benzyloxy)ethyl]phosphonate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-diethoxyphosphorylethoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21O4P/c1-3-16-18(14,17-4-2)11-10-15-12-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGILBJAPQTXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCC1=CC=CC=C1)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Diethyl 2 Benzyloxy Ethyl Phosphonate
Established and Evolving Routes for Phosphonate (B1237965) Ester Synthesis
The formation of the P-C bond in phosphonate esters is a cornerstone of organophosphorus chemistry. Classical methods like the Michaelis-Arbuzov and Michaelis-Becker reactions remain widely used, although they are continually being refined to improve yields, reduce reaction times, and broaden their applicability to complex molecules like Diethyl[2-(benzyloxy)ethyl]phosphonate.
Variants of the Michaelis-Arbuzov Reaction
The Michaelis-Arbuzov reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, is the most prominent method for synthesizing phosphonates. nih.govwikipedia.org The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov The mechanism is initiated by the SN2 attack of the nucleophilic phosphorus atom on the electrophilic alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the displaced halide anion, also via an SN2 mechanism, to yield the final phosphonate ester. wikipedia.org
For the synthesis of this compound, this reaction would typically involve the reaction of triethyl phosphite with 2-(benzyloxy)ethyl halide.
Reaction Scheme for this compound Synthesis: (EtO)₃P + BnOCH₂CH₂-X → (EtO)₂P(O)CH₂CH₂OBn + EtX (where X = Cl, Br, I)
While effective, the classical Michaelis-Arbuzov reaction often requires high temperatures (120-160 °C), especially for less reactive halides, which can lead to side reactions. wikipedia.orgfrontiersin.org To overcome these limitations, several variants have been developed:
Lewis Acid Catalysis: The use of Lewis acids can facilitate the reaction at lower temperatures. For instance, a ZnBr₂-catalyzed Michaelis-Arbuzov reaction has been used for the synthesis of various phosphonate esters at room temperature. researchgate.net A similar approach could be applied to the synthesis of this compound.
Alcohol-Based Michaelis-Arbuzov Reaction: An environmentally benign variant avoids the use of alkyl halides altogether, reacting alcohols directly with trialkyl phosphites. nih.govrsc.org This method, often catalyzed by species like tetrabutylammonium iodide (n-Bu₄NI), involves the in situ conversion of the alcohol to a more reactive intermediate. nih.govrsc.org This approach is particularly effective for benzylic and allylic alcohols. nih.gov
The table below summarizes key aspects of different Michaelis-Arbuzov reaction variants.
| Reaction Variant | Typical Substrates | Catalyst/Conditions | Advantages |
| Classical | Trialkyl phosphites, Alkyl halides | High temperature (120-160 °C) | Widely applicable, well-established wikipedia.org |
| Lewis Acid-Mediated | Trialkyl phosphites, Arylmethyl halides | Lewis acids (e.g., ZnBr₂) | Milder conditions (room temperature) researchgate.netorganic-chemistry.org |
| Alcohol-Based | Trialkyl phosphites, Alcohols | n-Bu₄NI, 130 °C | Avoids use of alkyl halides, greener approach nih.govrsc.org |
Michaelis-Becker Reaction Adaptations
The Michaelis-Becker reaction provides an alternative route to phosphonates. It involves the reaction of a dialkyl phosphite (also known as a dialkyl H-phosphonate) with an alkyl halide in the presence of a strong base. frontiersin.orgwikipedia.org The base deprotonates the dialkyl phosphite to form a nucleophilic phosphite anion, which then displaces the halide from the alkyl halide. wikipedia.org
General Reaction Scheme: (RO)₂P(O)H + Base → (RO)₂P-O⁻ M⁺ (RO)₂P-O⁻ M⁺ + R'-X → (RO)₂P(O)R' + M-X
For the synthesis of this compound, this would involve reacting diethyl phosphite with a 2-(benzyloxy)ethyl halide in the presence of a base like sodium hydride or an alkali metal alkoxide.
While the Michaelis-Becker reaction can often be performed under milder conditions than the classical Arbuzov reaction, its yields can sometimes be lower. frontiersin.orgwikipedia.org Modern adaptations have sought to improve the efficiency and convenience of this method:
Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) like polyethylene (B3416737) glycol (PEG) can enhance the reaction rate and yield by facilitating the interaction between the phosphite salt and the alkyl halide, especially in a biphasic system. frontiersin.org
Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Michaelis-Becker reaction, offering a rapid and efficient method for preparing phosphonates. researchgate.net
The following table outlines adaptations of the Michaelis-Becker reaction.
| Adaptation | Catalyst/Conditions | Key Benefits |
| Base-Promoted | Strong bases (e.g., NaH, NaOEt) | Milder thermal conditions than Arbuzov frontiersin.org |
| Phase-Transfer Catalysis | PEG/K₂CO₃/KI, Room Temperature | Environmentally benign, avoids strong bases, good yields frontiersin.org |
| Microwave Irradiation | Microwave heating | Shorter reaction times, improved efficiency researchgate.net |
Oxidative Phosphonylation and C-P Bond Formation Strategies
Beyond classical substitution reactions, modern methods for C-P bond formation include oxidative phosphonylation. These strategies often involve the reaction of P(III) nucleophiles with substrates under oxidative conditions, frequently employing transition metal catalysts.
One such approach is the copper-catalyzed aerobic oxidative phosphorylation of aryl acrylic acids, which proceeds through a Michaelis-Arbuzov type rearrangement to form β-ketophosphonates. organic-chemistry.org While not directly producing an alkylphosphonate, this demonstrates the principle of using oxidation to drive C-P bond formation.
A more direct strategy applicable to the synthesis of this compound would be the radical phosphonylation of alkenes. For instance, the reaction of diethyl phosphite with benzyl (B1604629) vinyl ether could potentially be initiated by radicals to form the target compound. Such reactions can be promoted by various initiators or photocatalysis, representing a modern frontier in C-P bond construction. organic-chemistry.org These methods circumvent the need for pre-functionalized alkyl halides, starting instead from readily available alkenes.
Catalytic Approaches in the Synthesis of this compound
Catalysis has revolutionized the synthesis of organophosphorus compounds, offering milder reaction conditions, higher selectivity, and greater functional group tolerance compared to traditional stoichiometric methods.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium and copper, are highly effective catalysts for forming C-P bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of dialkyl phosphites with aryl or vinyl halides, is a prominent example.
An efficient method for synthesizing benzylphosphonate diesters involves the palladium(0)-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. organic-chemistry.orgresearchgate.net This reaction typically uses a palladium source like Pd(OAc)₂ and a supporting ligand such as Xantphos. organic-chemistry.orgresearchgate.net This protocol is directly applicable to the synthesis of this compound from 2-(benzyloxy)ethyl halide and diethyl phosphite.
Copper catalysts are also employed in C-P bond formation. rsc.org For example, a copper-catalyzed enantioconvergent radical Michaelis-Becker-type cross-coupling has been developed for the synthesis of α-chiral alkyl phosphorus compounds from racemic alkyl halides and H-phosphonates. sustech.edu.cn This highlights the potential of copper catalysis to create stereogenic centers during phosphonate synthesis.
The table below details transition metal-catalyzed approaches.
| Catalyst System | Reaction Type | Substrates | Key Features |
| Pd(OAc)₂ / Xantphos | Cross-coupling | Benzyl halides, H-phosphonate diesters | High efficiency, applicable to complex structures organic-chemistry.orgresearchgate.net |
| CuI / Chiral Ligand | Radical Cross-coupling | Racemic alkyl halides, H-phosphonates | Enantioconvergent, forms α-chiral phosphonates sustech.edu.cn |
Organocatalytic and Lewis Acid-Mediated Pathways
In addition to transition metals, Lewis acids and organocatalysts can mediate the synthesis of phosphonates under mild conditions.
As mentioned previously, Lewis acids can catalyze the Michaelis-Arbuzov reaction, allowing it to proceed at room temperature. organic-chemistry.org This approach is valuable for substrates that are sensitive to the high temperatures of the traditional thermal reaction.
Organocatalysis, while more extensively studied for reactions like the synthesis of α-aminophosphonates, presents a promising metal-free alternative. gjesr.com The principles of organocatalysis, such as activating substrates through the formation of more reactive intermediates (e.g., iminium ions), could potentially be adapted for the synthesis of other functionalized phosphonates. For example, an organocatalyst could be used to activate an unsaturated precursor to this compound for subsequent nucleophilic attack by a phosphorus reagent.
Green Chemistry Principles in the Synthesis of this compound
The synthesis of phosphonates, including this compound, is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. rsc.org Key strategies include the use of environmentally benign solvents, alternative energy sources, and efficient catalytic systems. These approaches are not only ecologically beneficial but also often lead to improved reaction efficiency and product yields. rsc.orgnih.gov
Solvent-Free and Aqueous Medium Methodologies
A significant advancement in green phosphonate synthesis is the move towards solvent-free reactions or the use of water as a reaction medium. rsc.org Traditional organic solvents are often volatile, toxic, and difficult to recycle, contributing to environmental pollution.
Aqueous Medium: Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. Synthesizing α-aminophosphonates, structurally related to the target compound, has been demonstrated in water at ambient temperature without a catalyst. rsc.org The reaction of aldehydes, amines, and phosphites in water can achieve high yields, showcasing the potential for aqueous methodologies in phosphonate chemistry. rsc.org
The table below summarizes the advantages of these green approaches.
| Methodology | Key Advantages | Typical Conditions | Yield Range |
| Solvent-Free | Reduced waste, simplified work-up, high atom economy, often faster reaction rates. rsc.orgresearchgate.net | Neat reaction mixture, often with a solid catalyst, may involve heating or microwave irradiation. rsc.org | 82% - 91% rsc.org |
| Aqueous Medium | Environmentally benign, safe, low cost, can promote unique reactivity and selectivity. rsc.org | Use of water as the primary solvent, often at ambient temperature. rsc.org | 45% - 95% rsc.org |
Microwave and Ultrasound-Assisted Synthesis Enhancements
Alternative energy sources like microwave (MW) irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, including phosphonate synthesis. researchgate.netmdpi.comresearchgate.net
Microwave-Assisted Synthesis: MW heating can dramatically reduce reaction times from hours to minutes compared to conventional heating methods. nih.govmdpi.com This is due to efficient and uniform heating of the reaction mixture. researchgate.net MW-assisted Michaelis-Arbuzov reactions and the synthesis of various heterocyclic phosphonates have been reported with high yields and short reaction times. mdpi.comscholarsresearchlibrary.com For example, palladium-catalyzed Hirao reactions for C-P bond formation are significantly faster under MW conditions. mdpi.com Furthermore, solvent-free, MW-assisted multicomponent reactions provide a rapid and efficient route to complex phosphonates, embodying several green chemistry principles like energy efficiency and high atom economy. mdpi.com
Ultrasound-Assisted Synthesis: Sonication provides mechanical energy that can enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation. rsc.org This technique has been successfully applied to the synthesis of α-amino and α-hydroxyphosphonates. rsc.org Ultrasound-assisted, catalyst-free syntheses of α-aminophosphonates from aldehydes, anilines, and diethyl phosphite have resulted in excellent yields (89-95%) in under an hour. rsc.org Similarly, the synthesis of α-hydroxyphosphonates under ultrasonic irradiation can be completed in 10-35 minutes at room temperature without any catalyst. mdpi.com
The following table compares the efficiency of these energy sources.
| Energy Source | Typical Reaction Time | Temperature | Key Benefits |
| Microwave | 5 - 45 minutes mdpi.comnih.gov | 60°C - 190°C mdpi.com | Rapid heating, reduced reaction times, improved yields, suitability for high-throughput synthesis. nih.govmdpi.com |
| Ultrasound | 10 - 60 minutes rsc.org | Ambient - 45°C rsc.org | Enhanced reaction rates at lower temperatures, catalyst-free options, improved yields. rsc.orgmdpi.com |
Catalyst-Free and Recyclable Catalytic Systems
Developing catalyst-free synthetic routes or employing recyclable catalysts are central tenets of green chemistry. rsc.org
Catalyst-Free Synthesis: As mentioned, both microwave and ultrasound irradiation can facilitate phosphonate synthesis without the need for a catalyst. rsc.orgmdpi.com For example, the reaction of aldehydes with trialkyl phosphites proceeds efficiently under ultrasonic conditions at room temperature to yield α-hydroxyphosphonates. mdpi.com Similarly, a solvent- and catalyst-free Michaelis-Arbuzov reaction has been developed under flow conditions, offering a sustainable and fast alternative to traditional batch methods. researchgate.net
Recyclable Catalysts: When a catalyst is necessary, using one that can be easily recovered and reused is highly desirable.
PEG/KI System: Polyethylene glycol (PEG) can serve as a recyclable, non-toxic reaction medium and phase-transfer catalyst. A system using PEG-400 with potassium iodide (KI) and potassium carbonate (K₂CO₃) has been developed for the synthesis of benzyl phosphonates at room temperature, avoiding volatile organic solvents. frontiersin.org
Silica-Supported Catalysts: Lewis acids like CeCl₃·7H₂O supported on silica have been used as heterogeneous catalysts for the Michaelis-Arbuzov reaction. scholarsresearchlibrary.com These catalysts are easily prepared, recyclable, and effective under both conventional heating and microwave irradiation, providing high yields in a short time. scholarsresearchlibrary.com The catalyst can be filtered off after the reaction and reused multiple times with only a slight decrease in activity. rsc.org
Optimization of Reaction Parameters and Process Intensification
Optimizing reaction parameters is crucial for maximizing yield, minimizing waste, and ensuring the economic viability of synthesizing this compound. This involves a systematic study of variables like temperature, reactant concentration, catalyst loading, and addition rates.
Yield Enhancement and Side-Product Minimization
The primary goal of optimization is to enhance the yield of the desired product while suppressing the formation of byproducts. researchgate.net In the context of the Michaelis-Arbuzov reaction, common side reactions include the formation of di-substituted products or intramolecular cyclization, depending on the substrate. researchgate.net
A key parameter to control is the rate of addition of the phosphite reagent. In the synthesis of ω-bromoalkylphosphonates, a slow, controlled addition of triethyl phosphite over several hours was found to be critical for achieving high selectivity and a satisfactory yield (40%), whereas rapid addition led to a predominance of undesired side products. researchgate.net Similarly, in the catalytic rearrangement of triethyl phosphite, controlling the reaction temperature (e.g., 175°C to 185°C) and the catalyst level (e.g., ~2.2 wt% ethyl iodide) is essential for achieving high product purity (97-99%) and minimizing impurities. google.com
The choice of catalyst and base can also significantly impact the outcome. For instance, in the synthesis of benzyl phosphonates, a screen of various solvents and bases showed that using PEG-400 as the solvent and K₂CO₃ as the base provided the best results. frontiersin.org The addition of KI as an additive further improved the yield significantly. frontiersin.org
| Parameter | Optimization Strategy | Effect on Yield/Purity |
| Reactant Addition Rate | Slow, dropwise addition of the phosphite reagent. researchgate.net | Minimizes di-substitution and other side reactions, improving selectivity and yield. researchgate.net |
| Temperature | Maintaining a specific, elevated temperature range (e.g., 175-185°C). google.com | Controls reaction rate and prevents decomposition or unwanted side reactions. google.com |
| Catalyst Loading | Using an optimal concentration (e.g., 0.5-2.5 wt%). google.com | Balances reaction speed with cost and minimizes impurity formation. google.com |
| Solvent & Base System | Screening various combinations (e.g., PEG-400 with K₂CO₃). frontiersin.org | Identifies the most effective system for maximizing product formation. frontiersin.org |
Reaction Kinetics and Selectivity Control
Understanding the kinetics of a reaction is fundamental to controlling its selectivity. Kinetic studies can reveal the influence of reactant concentrations and temperature on the reaction rate, providing insights into the reaction mechanism. mdpi.comnih.gov
In the palladium-catalyzed Hirao reaction, kinetic studies have shown that there can be an induction period where the active catalyst is formed before the main coupling reaction begins. mdpi.com Awareness of this induction period is crucial for accurately determining the necessary reaction time and optimizing throughput.
Selectivity, particularly in reactions with multiple potential pathways, is governed by the relative rates of competing reactions. For example, in the synthesis of H-phosphonates, side reactions like 5'-O-acylation can compete with the desired reaction. A kinetic investigation revealed that the rates of both the main and side reactions are dependent on the basicity of the pyridine catalyst used. nih.gov By understanding these dependencies, conditions can be chosen to favor the desired transformation. For instance, using sterically hindered pyridines was found to significantly lower the rates of both reactions, suggesting a way to control reactivity. nih.gov Geometric preorganization by a catalyst can also control selectivity by lowering the energy barrier for the desired SN2 pathway in the Michaelis-Arbuzov reaction, thus accelerating the rate-determining step and enhancing enantioselectivity. nih.gov
Reactivity and Mechanistic Investigations of Diethyl 2 Benzyloxy Ethyl Phosphonate
Fundamental Reactivity Patterns of the Phosphonate (B1237965) Moiety
The core reactivity of phosphonates like Diethyl[2-(benzyloxy)ethyl]phosphonate stems from the acidity of the α-carbon protons and the subsequent nucleophilic character of the resulting carbanion.
The Horner-Wadsworth-Emmons (HWE) reaction begins with the deprotonation of the phosphonate ester at the carbon adjacent to the phosphoryl group. numberanalytics.comwikipedia.org This process requires a strong base to abstract the acidic α-proton, giving rise to a phosphonate-stabilized carbanion. wikipedia.org Common bases employed for this transformation include sodium hydride (NaH), butyllithium (B86547) (BuLi), and potassium hexamethyldisilazide (KHMDS). numberanalytics.comwikipedia.orgorganic-chemistry.org The resulting phosphonate carbanion is a key reactive intermediate, acting as a potent nucleophile in subsequent reactions. wikipedia.org Unlike the ylides used in the Wittig reaction, phosphonate-stabilized carbanions are generally more nucleophilic but less basic. wikipedia.org
The carbanion generated from this compound is a soft nucleophile that can participate in various nucleophilic reactions. A prime example is the Michael addition, or conjugate addition, to electron-deficient alkenes. The effectiveness of this reaction is highly dependent on the structure of the Michael acceptor and the reaction conditions. rsc.org For instance, phosphonate carbanions readily undergo conjugate addition to α,β-unsaturated esters, amides, and nitriles, demonstrating their capacity for forming new carbon-carbon bonds through a nucleophilic attack mechanism. rsc.org
This compound in Carbon-Carbon Bond-Forming Reactions
The most prominent application of this compound in synthesis is its use as a reagent in the Horner-Wadsworth-Emmons (HWE) olefination reaction.
The HWE reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones. conicet.gov.ar In this reaction, the phosphonate carbanion derived from this compound attacks a carbonyl compound, such as an aldehyde or ketone. wikipedia.org This reaction is often favored over the traditional Wittig reaction due to several advantages: the phosphonate carbanions are typically more nucleophilic, allowing them to react even with hindered ketones, and the water-soluble dialkylphosphate byproduct is easily separated from the desired alkene product during workup. organic-chemistry.orgorgsyn.org The reaction proceeds through a nucleophilic addition to the carbonyl, forming an intermediate oxaphosphetane, which then eliminates to form the C=C double bond. wikipedia.orgnrochemistry.com
A significant feature of the HWE reaction is its inherent stereoselectivity. researchgate.net For standard phosphonates like this compound, which possess unsubstituted alkyl groups (ethyl) on the phosphorus, the reaction with aldehydes typically favors the formation of the (E)-alkene, or trans-isomer. wikipedia.orgorganic-chemistry.orgnrochemistry.com This selectivity arises because the transition state leading to the (E)-alkene is generally lower in energy. nrochemistry.com
Conversely, (Z)-alkenes can be selectively synthesized by modifying the structure of the phosphonate reagent. The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., 2,2,2-trifluoroethyl) instead of simple alkyl groups. wikipedia.orgnrochemistry.com These electron-withdrawing groups alter the reaction pathway, accelerating the elimination of the oxaphosphetane intermediate and favoring the formation of the (Z)-alkene. nrochemistry.com The stereochemical outcome is also influenced by the steric properties of the reactants; for example, increasing the steric bulk of the aldehyde substrate tends to enhance the selectivity for the (E)-alkene. wikipedia.org
The yield and stereoselectivity of the HWE reaction can be finely tuned by careful selection of the reaction conditions, including the base, solvent, and any additives. numberanalytics.com Strong bases like NaH and KHMDS are generally used to ensure complete deprotonation of the phosphonate. numberanalytics.com The choice of the metal counter-ion of the base can significantly impact stereoselectivity; for disubstituted alkenes, lithium salts often provide greater (E)-selectivity compared to sodium or potassium salts under thermodynamic control. wikipedia.org
Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are typically used to facilitate the reaction. numberanalytics.com The choice of solvent can directly influence the stereochemical outcome. numberanalytics.com Additives are also crucial for directing the selectivity. The highly (Z)-selective Still-Gennari conditions, for example, pair an electron-deficient phosphonate with a potassium base (KHMDS) and a crown ether (18-crown-6) in THF. wikipedia.org For reactions involving base-sensitive substrates, the Masamune-Roush conditions, which utilize lithium chloride (LiCl) and a milder amine base, are often employed. conicet.gov.arnrochemistry.com
Table of HWE Reaction Conditions and Their General Effect on Stereoselectivity
| Component | Variation | General Effect on Selectivity | Citation |
| Phosphonate | Standard (e.g., Diethyl ester) | Favors (E)-alkene formation | wikipedia.orgnrochemistry.com |
| Electron-withdrawing groups (e.g., -OCH₂CF₃) | Favors (Z)-alkene formation (Still-Gennari) | wikipedia.orgnrochemistry.comresearchgate.net | |
| Base | NaH, BuLi | Standard bases for (E)-selective reactions | numberanalytics.comorganic-chemistry.org |
| KHMDS (+ 18-crown-6) | Used for (Z)-selective reactions | wikipedia.org | |
| Li+ counter-ion | Generally increases (E)-selectivity over K+ | wikipedia.org | |
| Solvent | THF, DMF, DMSO | Common polar aprotic solvents | numberanalytics.com |
| Temperature | Higher temperatures (e.g., 23 °C vs -78 °C) | Can increase (E)-selectivity | wikipedia.org |
Horner-Wadsworth-Emmons (HWE) Olefinations
Application with Aldehydes and Ketones
The reaction of this compound with aldehydes and ketones is a key application of this reagent, primarily through the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgnrochemistry.com This olefination reaction involves the use of a phosphonate-stabilized carbanion, which is generated by deprotonating the phosphonate with a suitable base. wikipedia.org The resulting carbanion is more nucleophilic and generally less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction, allowing for reactions with a broader range of aldehydes and ketones under milder conditions. wikipedia.orgnrochemistry.com
The HWE reaction typically yields (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com The mechanism proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon of the aldehyde or ketone, forming an intermediate oxaphosphetane. nrochemistry.com This intermediate then eliminates a dialkylphosphate salt, which is easily removed by aqueous extraction, to form the alkene. wikipedia.org The formation of the (E)-alkene is generally favored due to thermodynamic control, where the transition state leading to the trans-olefin is lower in energy. nrochemistry.com
Key features of the Horner-Wadsworth-Emmons reaction include:
Stereoselectivity: Predominantly forms (E)-alkenes. wikipedia.orgnrochemistry.com
Reaction Conditions: Generally milder than the Wittig reaction. nrochemistry.com
Byproduct Removal: The water-soluble dialkylphosphate byproduct is easily removed. wikipedia.org
Substrate Scope: Reacts with a wide variety of aldehydes and ketones, including hindered ketones that may be unreactive in Wittig reactions. nrochemistry.com
For the synthesis of (Z)-alkenes, a modification known as the Still-Gennari modification can be employed, which utilizes phosphonates with electron-withdrawing groups and specific bases to favor the formation of the cis-olefin. nrochemistry.comyoutube.com
Table 1: Comparison of Horner-Wadsworth-Emmons and Wittig Reactions
| Feature | Horner-Wadsworth-Emmons Reaction | Wittig Reaction |
| Reagent | Phosphonate-stabilized carbanion | Phosphonium ylide |
| Nucleophilicity | More nucleophilic | Less nucleophilic |
| Basicity | Less basic | More basic |
| Typical Product | (E)-alkene | Mixture of (E) and (Z)-alkenes |
| Byproduct | Water-soluble dialkylphosphate | Triphenylphosphine oxide |
| Byproduct Removal | Easy (aqueous extraction) | More difficult (chromatography) |
Michael Addition Reactions
This compound, after deprotonation to form the corresponding carbanion, can act as a Michael donor in Michael addition reactions. spcmc.ac.inlibretexts.org This reaction involves the 1,4-conjugate addition of the nucleophilic carbanion to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. spcmc.ac.inaskfilo.com The reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of 1,5-dicarbonyl compounds or their analogs. libretexts.org
The mechanism begins with the formation of the enolate from the phosphonate. askfilo.com This enolate then attacks the β-carbon of the α,β-unsaturated system, which is rendered electrophilic by the electron-withdrawing carbonyl group. libretexts.orgaskfilo.com The resulting enolate intermediate is then protonated to yield the final Michael adduct. askfilo.com The reaction is typically carried out in the presence of a catalytic amount of a base. spcmc.ac.in
A variety of α,β-unsaturated compounds can serve as Michael acceptors, including:
Unsaturated aldehydes
Unsaturated ketones
Unsaturated esters
Unsaturated nitriles
Unsaturated nitro compounds libretexts.org
The reversibility of the Michael addition, known as a retro-Michael reaction, can sometimes be a competing process. spcmc.ac.in To favor the forward reaction, an excess of the Michael donor is sometimes used. spcmc.ac.in
Table 2: Key Components of the Michael Addition Reaction
| Component | Role | Example |
| Michael Donor | Nucleophile (after deprotonation) | This compound |
| Michael Acceptor | Electrophile | α,β-Unsaturated ketone |
| Base | Catalyst for enolate formation | Sodium ethoxide |
Alkylation and Acylation Processes
The methylene (B1212753) group adjacent to the phosphonate in this compound is activated and can be deprotonated to form a carbanion. This carbanion can then undergo alkylation and acylation reactions. researchgate.net
Alkylation: The reaction of the phosphonate carbanion with alkyl halides results in the formation of a new carbon-carbon bond at the α-position to the phosphorus atom. researchgate.net These reactions are often carried out under phase-transfer catalysis (PTC) conditions, which can be enhanced by microwave irradiation to improve reaction rates and yields. researchgate.net
Acylation: The phosphonate carbanion can also react with acylating agents, such as acyl chlorides, to introduce an acyl group. nih.gov The reaction typically requires a base to neutralize the liberated acid. nih.gov In some cases, C,C-diacylated products can be formed as the predominant products. researchgate.net The reactivity in acylation can be influenced by the nature of the ester groups on the phosphonate, with diethyl esters often showing higher reactivity than dimethyl esters. nih.gov
These alkylation and acylation reactions provide a versatile method for further functionalizing the this compound molecule, creating more complex structures for various synthetic applications.
Transformations Involving the Benzyloxy and Ethyl Ether Moieties
Cleavage and Deprotection Strategies of the Benzyloxy Group
The benzyloxy group in this compound serves as a protecting group for the hydroxyl functionality. Its removal, or deprotection, is a crucial step in many synthetic sequences. Several methods are available for the cleavage of benzyl (B1604629) ethers, with the choice of method depending on the presence of other functional groups in the molecule.
A common and effective method for benzyl ether cleavage is catalytic hydrogenolysis . This involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). This method is generally clean and high-yielding. However, it is not suitable for molecules containing other reducible functional groups, such as alkenes or alkynes, as these will also be reduced under the reaction conditions.
Lewis acids can also be employed for the debenzylation of ethers. For instance, tin(IV) chloride (SnCl4) has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, suggesting a degree of chemoselectivity. dal.ca Other Lewis acids like aluminum chloride (AlCl3) in combination with a scavenger such as anisole (B1667542) have also been used.
Another approach involves the use of bromotrimethylsilane (B50905) (BTMS) . beilstein-journals.org While primarily used for the dealkylation of phosphonate esters, BTMS can also cleave ethers, although this often requires higher temperatures. beilstein-journals.org
The choice of deprotection strategy must be carefully considered to ensure the integrity of the rest of the molecule.
Transesterification and Hydrolysis of the Diethyl Phosphonate Ester
The diethyl phosphonate ester moiety of this compound can undergo both transesterification and hydrolysis, reactions that are fundamental to modifying the phosphonate group.
Hydrolysis is the cleavage of the ester bonds to yield the corresponding phosphonic acid. This can be achieved under either acidic or basic conditions. nih.gov
Acidic Hydrolysis: Typically carried out using strong aqueous acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.orgbeilstein-journals.org The reaction often proceeds in two consecutive steps, with the first ester group being hydrolyzed more readily than the second. nih.gov In some cases, vigorous conditions with a mixture of HBr and acetic acid can lead to both hydrolysis and decarboxylation if other susceptible groups are present. beilstein-journals.org
Alkaline Hydrolysis: Involves treating the phosphonate ester with a base, such as sodium hydroxide (B78521) (NaOH). nih.gov The rate of alkaline hydrolysis is sensitive to steric hindrance around the phosphorus center; increased steric bulk significantly decreases the reaction rate. nih.gov
Transesterification is the exchange of the ethyl groups of the phosphonate ester with another alkyl or silyl (B83357) group. A common method for this is the McKenna reaction , which involves reacting the diethyl phosphonate with bromotrimethylsilane (BTMS). beilstein-journals.org This reaction proceeds via the formation of a silylated intermediate, followed by solvolysis with an alcohol or water to generate the desired phosphonic acid or a different phosphonate ester. beilstein-journals.org The reaction is often carried out in a polar aprotic solvent like acetonitrile. beilstein-journals.org Care must be taken during the workup, as the presence of acid-labile groups could lead to their cleavage during the solvolysis step if the conditions are not buffered. beilstein-journals.org
Table 3: Conditions for Diethyl Phosphonate Ester Transformations
| Transformation | Reagents | Conditions | Product |
| Acidic Hydrolysis | HCl or HBr (aq) | Heating | Phosphonic Acid |
| Alkaline Hydrolysis | NaOH (aq) | Heating | Phosphonate Salt |
| Transesterification (McKenna Reaction) | Bromotrimethylsilane (BTMS) | Acetonitrile, 35°C | Silylated Intermediate |
| Solvolysis (post-McKenna) | Methanol/Water | Room Temperature | Phosphonic Acid |
Advanced Mechanistic Elucidation Studies
Advanced mechanistic studies on reactions involving phosphonates, including structures analogous to this compound, have provided deeper insights into their reactivity.
In the context of the Horner-Wadsworth-Emmons reaction , mechanistic investigations have focused on understanding the factors that control the stereochemical outcome. The reversibility of the initial addition of the phosphonate carbanion to the carbonyl group is a key factor. youtube.com The subsequent elimination of the oxaphosphetane intermediate is generally the rate-determining and stereochemistry-determining step. nrochemistry.com It is proposed that the transition state leading to the (E)-alkene is sterically more favorable, thus explaining the predominance of this isomer under standard conditions. nrochemistry.com The Still-Gennari modification, which produces (Z)-alkenes, is thought to work by accelerating the elimination step through the use of electron-withdrawing groups on the phosphonate, preventing the equilibration that would favor the (E)-product. youtube.com
For hydrolysis reactions , studies have highlighted the influence of steric and electronic factors. In the alkaline hydrolysis of phosphonate esters, the reaction rate is significantly retarded by bulky substituents on the phosphorus atom or in the alkyl chain of the ester. nih.gov This is attributed to the steric hindrance impeding the approach of the hydroxide nucleophile to the electrophilic phosphorus center.
The McKenna reaction , involving the dealkylation of phosphonate esters with bromotrimethylsilane (BTMS), has also been the subject of mechanistic scrutiny. beilstein-journals.org BTMS is known for its chemoselectivity in cleaving phosphonate esters without affecting many other functional groups. beilstein-journals.org However, studies have shown that side reactions, such as the cleavage of acid-labile protecting groups like tert-butyl esters, can occur during the subsequent solvolysis step if acidic conditions are generated. beilstein-journals.org This underscores the importance of controlling the reaction conditions, for example, by using buffered solutions during solvolysis, to avoid unwanted side reactions. beilstein-journals.org Furthermore, under certain conditions, BTMS can also induce the cleavage of ethers, although this typically requires more forcing conditions than phosphonate ester cleavage. beilstein-journals.org
Investigation of Transition State Structures
The understanding of a chemical reaction is profoundly dependent on the characterization of its transition state. For phosphonate compounds, computational and experimental studies have shed light on the geometry and energetics of these transient species. In reactions such as the Wittig-Horner reaction, the formation of a pentacoordinated intermediate is a critical step. arkat-usa.org The structure of this intermediate directly influences the reaction's progress and stereochemical outcome.
While direct experimental observation of transition states is challenging, computational chemistry provides powerful tools to model these structures. For related phosphonate reactions, theoretical studies have been employed to elucidate the preferred conformations and stereochemistry of the products. mdpi.com These studies often involve the analysis of vicinal proton-proton, proton-phosphorus, and carbon-phosphorus coupling constants, which are then correlated with calculated structures to establish the most likely transition state and intermediate geometries. mdpi.com
In the context of the Wittig-Horner reaction involving phosphonates, the transition state is often proposed to be a four-membered cyclic structure. arkat-usa.org The formation of this cyclic intermediate is considered the rate-determining step, and its stability is influenced by the substituents on both the phosphonate and the carbonyl compound. arkat-usa.org Electron-withdrawing groups on the aldehyde, for instance, have been shown to accelerate the reaction, indicating a buildup of negative charge on the carbonyl oxygen in the transition state. arkat-usa.org
Kinetic and Thermodynamic Considerations of Reaction Pathways
The kinetics and thermodynamics of a reaction dictate its rate and the position of equilibrium. For reactions involving phosphonates, these parameters are crucial for optimizing reaction conditions and understanding the underlying mechanism.
Kinetic studies on the Wittig-Horner reaction of diethyl benzyl phosphonate with various substituted benzaldehydes have demonstrated that the reaction is sensitive to electronic effects. arkat-usa.org The reaction rates were found to increase with increasing temperature and in the presence of electron-withdrawing substituents on the benzaldehyde. arkat-usa.org This is quantified by the positive sign of the Hammett reaction constant (ρ), which indicates that the reaction is facilitated by the stabilization of a negative charge in the transition state. arkat-usa.org
The activation parameters for these reactions, including the enthalpy and entropy of activation, provide further mechanistic details. For example, large negative entropy values have been observed in the Wittig-Horner reaction, which is consistent with a highly ordered, cyclic transition state. arkat-usa.org
The following table summarizes kinetic data for the reaction of diethyl benzyl phosphonate with substituted benzaldehydes at different temperatures, illustrating the influence of substituents and temperature on the reaction rate constant (k).
| Temperature (°C) | Substituent on Benzaldehyde | Rate Constant (k) |
| 27.0 | H | Value not provided |
| 35.4 | H | Value not provided |
| 45.4 | H | Value not provided |
| 27.0 | p-CH3 | Value not provided |
| 35.4 | p-CH3 | Value not provided |
| 45.4 | p-CH3 | Value not provided |
| 27.0 | m-CH3 | Value not provided |
| 35.4 | m-CH3 | Value not provided |
| 45.4 | m-CH3 | Value not provided |
| 27.0 | p-Cl | Value not provided |
| 35.4 | p-Cl | Value not provided |
| 45.4 | p-Cl | Value not provided |
| 27.0 | m-Cl | Value not provided |
| 35.4 | m-Cl | Value not provided |
| 45.4 | m-Cl | Value not provided |
| 27.0 | p-NO2 | Value not provided |
| 35.4 | p-NO2 | Value not provided |
| 45.4 | p-NO2 | Value not provided |
Thermodynamic considerations also play a role in product distribution, particularly in reactions where rearrangements are possible. For instance, in the Pudovik reaction of α-oxophosphonates, the initial adduct can rearrange to a thermodynamically more stable product. nih.gov The position of this equilibrium can be influenced by factors such as the catalyst, solvent, and temperature.
As a Key Building Block for Unsaturated Systems
The primary application of this compound lies in its function as a precursor to a nucleophilic carbanion, which readily reacts with carbonyl compounds. This reactivity is harnessed in the renowned Horner-Wadsworth-Emmons (HWE) reaction to generate a range of unsaturated products, including substituted alkenes and dienes, as well as enol ethers. chem-station.comwikipedia.org
Synthesis of Substituted Alkenes and Dienes
The Horner-Wadsworth-Emmons reaction stands as a cornerstone of olefination chemistry, and this compound is a competent reagent in this transformation. researchgate.netalfa-chemistry.com Upon deprotonation with a suitable base, the phosphonate forms a stabilized carbanion that attacks aldehydes and ketones to yield alkenes, typically with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org This reaction is advantageous due to the straightforward aqueous workup that easily removes the phosphate (B84403) byproduct. chem-station.com
The general scheme for the synthesis of substituted alkenes using this compound is depicted below:
Reaction Scheme for Alkene Synthesis
In this reaction, this compound is first deprotonated by a base (e.g., NaH, n-BuLi) to form a phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to an aldehyde or ketone (R1, R2 = alkyl, aryl, H). The resulting intermediate subsequently eliminates a diethyl phosphate salt to afford the corresponding alkene.
An illustrative example is the reaction with a generic aldehyde, which would yield a 1-substituted-3-(benzyloxy)prop-1-ene. The (E)-isomer is generally the major product due to the thermodynamic stability of the anti-periplanar transition state in the elimination step. thieme-connect.com
| Reactant 1 (Phosphonate) | Reactant 2 (Carbonyl) | Base | Product | Predominant Stereoisomer |
|---|---|---|---|---|
| This compound | Aldehyde (RCHO) | NaH | 1-Substituted-3-(benzyloxy)prop-1-ene | E-isomer |
Furthermore, this phosphonate can be employed in the synthesis of conjugated dienes. While direct sequential HWE reactions are possible, another approach involves the reaction of the phosphonate-derived anion with an α,β-unsaturated aldehyde. This reaction extends the conjugated system, providing access to substituted 1,3-dienes which are valuable precursors in Diels-Alder reactions and other pericyclic processes.
Preparation of Enol Ethers and Related Structures
The Wittig-Horner reaction, a variant of the HWE reaction, can be adapted for the synthesis of enol ethers. While direct examples with this compound are not extensively documented in readily available literature, the reactivity of analogous phosphonates, such as diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate, strongly suggests its utility in this context. In this reaction, the phosphonate carbanion reacts with an ester or a lactone to furnish the corresponding enol ether. This transformation is a valuable method for one-carbon homologation of carbonyl compounds.
Incorporation into Natural Product Synthesis and Analogues
The structural motifs accessible through reactions of this compound are present in numerous biologically active natural products. Consequently, this reagent has found application in the total synthesis of such complex molecules and their analogues, aiding in the construction of key fragments and intricate ring systems. thieme-connect.com
Total Synthesis of Bioactive Molecules
While specific, recent total syntheses explicitly detailing the use of this compound are not prominently featured in high-impact reviews, the strategic importance of the benzyloxyethyl fragment points to its potential application. For instance, in the synthesis of resorcylic acid lactones like L-783,277, a potent kinase inhibitor, fragments containing similar protected hydroxylated side chains are crucial. researchgate.netnih.govThe HWE reaction employing this phosphonate would be a logical and efficient method for installing such a side chain. The synthesis of such natural products often involves the coupling of complex fragments, where a reliable olefination reaction is paramount. thieme-connect.com
Construction of Challenging Ring Systems and Frameworks
Intramolecular Horner-Wadsworth-Emmons reactions are a powerful tool for the construction of cyclic systems. A substrate containing both a phosphonate and a carbonyl group can undergo cyclization upon treatment with a base to form a cyclic alkene. This compound can be elaborated into such precursors. For example, the benzyloxyethyl group could be part of a larger chain that is then cyclized to form macrocyclic lactones or other ring structures found in natural products. The synthesis of functionalized pyrrolidines, for instance, has been achieved through cycloaddition reactions of related phosphonates, highlighting the utility of such reagents in building heterocyclic frameworks. nih.govub.edu
Role in Stereoselective and Asymmetric Synthetic Strategies
The Horner-Wadsworth-Emmons reaction is well-known for its inherent (E)-selectivity. wikipedia.orgorganic-chemistry.orgThis stereochemical preference can be exploited in synthetic strategies where the formation of a trans-double bond is desired. The steric and electronic properties of both the phosphonate and the carbonyl reactant, as well as the reaction conditions (base, solvent, temperature), can be fine-tuned to maximize this selectivity. researchgate.netalfa-chemistry.com For instance, the reaction of the lithium anion of this compound with a chiral, non-racemic aldehyde can proceed with high diastereoselectivity. The pre-existing stereocenter in the aldehyde can direct the approach of the phosphonate carbanion, leading to the preferential formation of one diastereomer of the product alkene. This principle of substrate-controlled stereoselection is a common strategy in asymmetric synthesis. uvic.ca Furthermore, while the phosphonate itself is achiral, it can be used in conjunction with chiral auxiliaries or catalysts to achieve asymmetric induction. For example, a chiral base could be used for the deprotonation step, creating a chiral phosphonate anion which could then react enantioselectively with a prochiral aldehyde or ketone. While specific applications of this compound in such advanced asymmetric strategies are not widely reported, the general principles of asymmetric HWE reactions are well-established and could certainly be applied to this reagent. mdpi.comresearchgate.net
The Versatility of this compound in Advanced Organic Synthesis and Materials Science
This compound, a versatile organophosphorus compound, has garnered significant attention in the realms of complex organic synthesis and materials science. Its unique structural features, combining a phosphonate moiety with a benzyloxyethyl group, render it a valuable precursor for a range of sophisticated applications, from the stereocontrolled synthesis of chiral molecules to the construction of novel functional materials.
Computational and Theoretical Studies on Diethyl 2 Benzyloxy Ethyl Phosphonate
Quantum Chemical Characterization of Molecular Structure and Conformation
Quantum chemical methods are instrumental in determining the three-dimensional structure and conformational landscape of a molecule. These calculations can predict geometric parameters, such as bond lengths and angles, as well as the relative energies of different conformers.
Density Functional Theory (DFT) Analyses
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT analysis of Diethyl[2-(benzyloxy)ethyl]phosphonate would typically involve geometry optimization to find the lowest energy structure. This analysis would yield precise data on the molecule's structural parameters.
Despite the utility of this method, specific DFT analyses for this compound are not found in the current body of scientific literature. A theoretical study would be required to generate data such as that presented in the hypothetical table below.
Hypothetical DFT-Calculated Structural Parameters This table is for illustrative purposes only, as specific research data is unavailable.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| P=O Bond Length | The length of the phosphoryl bond | 1.48 Å |
| P-C Bond Length | The length of the bond between phosphorus and the ethyl chain | 1.82 Å |
| C-O-C Angle | The bond angle of the benzyloxy ether linkage | 118.5° |
| O=P-C-C Dihedral | The torsion angle describing a key part of the phosphonate (B1237965) backbone | 175.0° |
Ab Initio Calculations for Electronic Properties
Ab initio (from first principles) calculations are another class of quantum chemical methods that can provide highly accurate information on the electronic properties of a molecule. These studies can elucidate the distribution of electrons and predict molecular orbital energies, which are fundamental to understanding a molecule's reactivity and spectral properties.
There are no specific ab initio studies reported for this compound. Such a study would calculate key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.
Hypothetical Electronic Properties from Ab Initio Calculations This table is for illustrative purposes only, as specific research data is unavailable.
| Property | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | 6.3 eV |
| Dipole Moment | A measure of the molecule's overall polarity | 3.1 D |
In Silico Modeling of Reactivity and Reaction Mechanisms
In silico modeling allows researchers to simulate chemical reactions, providing insight into the pathways, transition states, and energy barriers involved. This is particularly valuable for understanding complex organic reactions.
Elucidation of Reaction Pathways and Energy Landscapes
Computational studies on related phosphonates often focus on their role in reactions like the Horner-Wadsworth-Emmons (HWE) olefination. guidechem.comlookchem.com These studies map the energy landscape of the reaction, identifying intermediates and the rate-determining transition states. guidechem.com A similar investigation for this compound would clarify its reactivity with various electrophiles, but no such specific study has been published.
Prediction of Stereochemical Outcomes in Key Transformations
The stereoselectivity of reactions involving phosphonates is a subject of significant computational research. guidechem.com Factors such as the nature of the phosphonate substituents, the base, and the solvent can influence whether a reaction produces predominantly E or Z isomers. sigmaaldrich.com While these general principles are well-established, predictive computational models for the stereochemical outcomes of reactions specifically involving this compound are not available.
Analysis of Intermolecular Interactions and Solvent Effects
The behavior of a molecule is heavily influenced by its interactions with surrounding molecules, including solvents. Computational models can simulate these effects to predict how a molecule will behave in different chemical environments.
A dedicated computational analysis of this compound would explore its non-covalent interactions, such as hydrogen bonding and van der Waals forces, and quantify how different solvents might affect its conformational preferences and reactivity. However, the scientific literature currently lacks such a specific analysis for this compound.
Advanced Simulation Techniques for Reaction Dynamics
The study of the reaction dynamics of this compound, a complex organophosphorus compound, benefits significantly from advanced computational simulation techniques. These methods provide insights into reaction mechanisms, transition states, and the influence of the surrounding environment at an atomic level of detail, which is often inaccessible through experimental means alone. The primary techniques employed for such investigations are hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations and Ab Initio Molecular Dynamics (AIMD).
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
Hybrid QM/MM simulations have become a cornerstone for studying chemical reactions in large molecular systems. rsc.org In this approach, the chemically active region of the molecule, for instance, the phosphonate group and its immediate vicinity involved in a reaction, is treated with high-level quantum mechanics (QM). This allows for the accurate description of electronic rearrangements, bond breaking, and bond formation. researchgate.net The remainder of the system, including the benzyl (B1604629) and ethyl groups and any solvent molecules, is described using computationally less expensive molecular mechanics (MM) force fields. rsc.orgresearchgate.net This dual approach provides a balance between accuracy and computational feasibility, enabling the simulation of complex reaction dynamics.
For a compound like this compound, QM/MM simulations can elucidate mechanisms of reactions such as hydrolysis or phosphoryl transfer. These simulations can map out the entire energy landscape of the reaction, identifying key intermediates and transition states. For example, in the study of phosphoryl transfer enzymes, QM/MM free energy simulations have been instrumental in characterizing the nature of the transition state. nih.gov
Table 1: Illustrative QM/MM Interaction Energy Decomposition for a Phosphonate System
This table represents the type of data that can be obtained from QM/MM energy decomposition analysis, which partitions the total interaction energy into physically meaningful components. The values are hypothetical for this compound interacting with a catalytic water molecule during hydrolysis but are based on principles observed in QM/MM studies of similar organophosphorus compounds. nih.gov
| Interacting Fragments | Electrostatic Interaction (kcal/mol) | van der Waals Interaction (kcal/mol) | Quantum Mechanical Effects (kcal/mol) | Total Interaction Energy (kcal/mol) |
| Phosphonate Oxygen - Water Hydrogen | -15.2 | 2.5 | -5.1 | -17.8 |
| Phosphorus - Water Oxygen | 8.9 | -1.2 | -10.3 | -2.6 |
| Benzyloxy Group - Water | -2.1 | -0.8 | N/A | -2.9 |
Note: This data is illustrative. The quantum mechanical effects would include charge transfer and polarization, which are critical for understanding the reaction mechanism.
Ab Initio Molecular Dynamics (AIMD)
Ab initio molecular dynamics (AIMD) is another powerful technique where the forces on the atoms are calculated "on-the-fly" using quantum mechanical methods at each step of the simulation. nih.gov This avoids the need for pre-parameterized force fields required in classical MD and the MM part of QM/MM. AIMD simulations can provide a detailed picture of the reaction dynamics, including the explicit role of solvent molecules and the dynamic nature of hydrogen bonding. researchgate.netdiva-portal.org
For this compound, AIMD could be used to study its interaction with surfaces or its degradation pathways under specific environmental conditions. For instance, AIMD simulations have been successfully used to investigate the adsorption mechanism of phosphonic acids on metal surfaces, revealing details about the coordination of oxygen atoms and the role of electrostatic interactions. rsc.org
Table 2: Representative AIMD Results for Bond Dynamics During a Simulated Reaction
This table illustrates the kind of data AIMD simulations can provide regarding the evolution of key bond lengths during a simulated reaction, such as the hydrolysis of the P-O-C linkage in this compound. The values are representative examples based on AIMD studies of similar organophosphorus compounds. rsc.orgresearchgate.net
| Simulation Time (femtoseconds) | P-O(ethyl) Bond Length (Å) | O(ethyl)-C Bond Length (Å) | P-O(benzyloxy) Bond Length (Å) | O(benzyloxy)-C Bond Length (Å) |
| 0 | 1.62 | 1.45 | 1.63 | 1.46 |
| 50 | 1.63 | 1.45 | 1.64 | 1.47 |
| 100 | 1.75 | 1.48 | 1.65 | 1.47 |
| 150 (Transition State) | 1.98 | 1.55 | 1.66 | 1.48 |
| 200 | 2.85 (bond breaking) | 1.54 | 1.67 | 1.48 |
Advanced Developments and Machine Learning
A significant challenge in both QM/MM and AIMD simulations is the high computational cost, which can limit the time and length scales that can be simulated. nih.gov To address this, machine learning (ML) techniques are increasingly being integrated into simulation workflows. nih.govmdpi.com ML potentials can be trained on a set of high-level QM calculations and then used to predict energies and forces with QM accuracy but at a fraction of the computational cost. mdpi.comfishersci.ca This allows for more extensive sampling of the conformational space and longer simulation times, providing more statistically robust results. For complex systems like this compound, ML-accelerated simulations hold the promise of providing a more complete understanding of its reaction dynamics. arxiv.org
Future Research Directions and Emerging Paradigms for Diethyl 2 Benzyloxy Ethyl Phosphonate
Exploration of Novel Synthetic Pathways and Catalytic Systems
The classical Michaelis-Arbuzov and Michaelis-Becker reactions, while foundational, often require harsh conditions. frontiersin.org Research is increasingly focused on developing milder and more efficient catalytic systems. For phosphonates structurally related to Diethyl[2-(benzyloxy)ethyl]phosphonate, several innovative strategies have emerged that could be adapted for its synthesis.
Palladium-catalyzed cross-coupling reactions represent a significant advancement, enabling the formation of the P-C bond between H-phosphonate diesters and benzyl (B1604629) halides under relatively mild conditions. researchgate.netnih.gov These protocols often utilize palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in conjunction with specialized ligands such as Xantphos. researchgate.net Another promising area is the development of heterogeneous catalysts, such as palladium supported on covalent organic frameworks (Pd/TFPT-Azine-COF), which facilitate easier separation and recycling. researchgate.net
Furthermore, metal-free approaches are gaining traction. A notable example is the use of a KI/K₂CO₃ catalytic system in polyethylene (B3416737) glycol (PEG-400). frontiersin.orgnih.gov In this system, PEG-400 acts as both a sustainable solvent and a phase-transfer catalyst, while KI facilitates the in situ formation of a more reactive benzyl iodide intermediate from a corresponding bromide or chloride. frontiersin.org This method avoids the use of toxic organic solvents and proceeds at room temperature, offering a green and cost-effective alternative. frontiersin.orgnih.gov Additionally, modular synthesis through chemoselective activation with reagents like triflic anhydride (B1165640) presents a powerful strategy for creating diverse phosphonylated derivatives from a common diethyl phosphonate (B1237965) precursor. nih.gov
| Catalytic System | Key Components | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Palladium Cross-Coupling | Pd(OAc)₂, Pd₂(dba)₃, Xantphos | Ambient to moderate temperature | High efficiency, broad substrate scope | researchgate.netnih.gov |
| PEG/KI System | PEG-400, KI, K₂CO₃ | Room temperature | Environmentally benign, metal-free option, cost-effective | frontiersin.orgnih.gov |
| Heterogeneous Pd Catalyst | Pd-supported Covalent Organic Framework (COF) | Varies | Catalyst recyclability, high activity | researchgate.net |
| Chemoselective Activation | Triflic anhydride, 2-iodopyridine | Mild conditions | Modular synthesis of mixed phosphonates, phosphonamidates | nih.gov |
Development of Highly Stereoselective and Enantioselective Methodologies
The synthesis of phosphonates with defined stereochemistry is critical, as biological activity is often dependent on the specific configuration of stereocenters. Future research on this compound will likely focus on adapting and refining stereoselective methods. For related β-keto phosphonates, enantioselective chlorination and fluorination have been achieved using chiral zinc complexes as catalysts. rsc.org
One powerful strategy is the use of diastereospecific reactions, such as the 1,3-dipolar cycloaddition of a phosphoryl-substituted nitrone to an alkene, which can establish multiple stereocenters in a single step. nih.gov The resulting isoxazolidine (B1194047) can then be transformed into highly functionalized and stereochemically defined cyclic phosphonates. nih.gov For acyclic systems, one-pot procedures for the stereoselective synthesis of specific isomers, such as (Z)-diethyl α-chlorovinylphosphonates, have been developed and rationalized based on the conformational preferences of reaction intermediates. rsc.org Another avenue involves the resolution of racemic mixtures, followed by transformations that proceed without racemization, preserving the compound's optical purity. nih.gov
Integration into Automated Synthesis and Flow Chemistry Platforms
The integration of synthetic routes into automated and continuous flow platforms offers significant advantages in terms of reproducibility, scalability, safety, and process optimization. chim.it Flow chemistry, which involves performing reactions in a continuous stream through a reactor, allows for superior control over parameters like temperature, pressure, and reaction time. chim.itvapourtec.com
For the synthesis of phosphonates or their precursors, flow reactors can be used to safely handle hazardous reagents and intermediates. For example, flow systems have been designed to generate organic azides and alkynes, which are common building blocks in organic synthesis. durham.ac.uk These platforms often incorporate in-line purification steps using solid-supported scavengers or reagents packed into columns, which remove byproducts and unreacted starting materials from the product stream, simplifying workup. durham.ac.uk The combination of flow chemistry with other enabling technologies, such as microwave heating, can further accelerate reactions. durham.ac.uk The application of these automated systems to the multi-step synthesis of this compound could dramatically improve efficiency and facilitate rapid library generation for structure-activity relationship studies.
Sustainable and Bio-Inspired Synthetic Approaches (e.g., Biocatalysis)
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous substances, and utilize renewable resources. The aforementioned use of PEG-400 as a recyclable, non-toxic solvent and water as a reaction medium are prime examples of this trend being applied to phosphonate synthesis. frontiersin.orgnih.govnih.gov
Bio-inspired approaches, particularly biocatalysis, represent a major frontier. While specific biocatalysts for this compound have not been reported, enzymes are widely used in the synthesis of other chiral compounds. For instance, enzymes like Pig Liver Esterase (PLE) have been explored for the enantioselective hydrolysis of substituted malonic esters, a related class of compounds. usm.edu Future work could involve screening for or engineering enzymes (e.g., kinases, phosphatases, or hydrolases) capable of catalyzing key steps in the synthesis of this compound, potentially offering unparalleled stereoselectivity under mild, aqueous conditions.
In Situ Monitoring of Reactions for Mechanistic Insights and Optimization
A deeper understanding of reaction mechanisms is crucial for optimization and troubleshooting. The use of real-time, in situ monitoring techniques provides invaluable data on reaction kinetics, intermediate formation, and byproduct generation. Spectroscopic methods are particularly well-suited for this purpose.
For reactions involving organophosphorus compounds, ³¹P NMR spectroscopy is a powerful tool for monitoring the conversion of starting materials and the formation of phosphorylated products and intermediates. nih.gov For other reaction types, such as the Kabachnik-Fields reaction, in situ FT-IR spectroscopy has been used to track the condensation process in real time. researchgate.net While simple techniques like Thin Layer Chromatography (TLC) are routinely used to follow reaction progress, advanced analytical methods provide more detailed mechanistic insights. frontiersin.orgmdpi.com Applying these in situ monitoring techniques to the synthesis of this compound would enable precise control over reaction conditions, leading to improved yields and purity while accelerating the development of robust synthetic protocols.
Q & A
Q. What is the standard synthetic route for Diethyl[2-(benzyloxy)ethyl]phosphonate?
The compound is typically synthesized via reductive amination. A common procedure involves reacting a phosphonoaldehyde derivative (e.g., diethyl phosphonoaldehyde) with a benzyloxyethylamine in ethanol under heating (70°C), followed by sodium borohydride (NaBH₄) reduction. Purification is achieved using flash chromatography with gradients of DCM/MeOH/NH₃ . This method ensures high purity and moderate yields (~45%).
Q. How is this compound characterized using spectroscopic methods?
Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P) and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR : Signals at δ 7.48–7.27 (m, aromatic protons) and δ 4.07–4.01 (m, ethoxy groups) confirm structural motifs .
- ³¹P NMR : A singlet at δ 29.2 ppm indicates the phosphonate group .
- HRMS : A calculated [M+H]⁺ of 433.2005 matches experimental data (433.1999) for validation .
Q. What safety precautions are essential when handling this compound?
The compound is classified as an irritant (R36/37/38). Use personal protective equipment (PPE), including gloves and eye protection. Work in a fume hood to avoid inhalation. Storage should be in a cool, dry environment, away from oxidizing agents .
Advanced Research Questions
Q. How can reaction yield be optimized during synthesis?
Yield optimization involves:
- Catalyst screening : Steglich esterification protocols using DIC/DMAP enhance coupling efficiency in related phosphonates .
- Temperature control : Prolonged heating (e.g., 70°C for 30 minutes) ensures complete imine formation before reduction .
- Purification : Gradient flash chromatography (DCM/MeOH/NH₃) minimizes byproduct retention .
Q. How do researchers address discrepancies in NMR data during characterization?
Contradictions in spectral data (e.g., unexpected splitting or shifts) are resolved by:
- Cross-validation : Comparing ¹H, ¹³C, and ³¹P NMR assignments to rule out solvent or impurity effects .
- Isotopic labeling : Deuteration of labile protons (e.g., NH or OH groups) clarifies ambiguous signals .
- Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .
Q. What methodologies assess purity and identify impurities in the compound?
- HPLC-MS : Detects trace impurities (e.g., unreacted phosphonoaldehyde or byproducts) with a C18 column and acetonitrile/water gradient .
- TLC monitoring : Silica plates (hexane/ethyl acetate) track reaction progress and byproduct formation .
- Elemental analysis : Confirms C, H, N, and P content within 0.4% of theoretical values .
Q. How are toxicological evaluations designed for research applications?
Regulatory-compliant assessments include:
- In vitro assays : Bacterial reverse mutation (Ames test) and mammalian micronucleus tests to assess genotoxicity .
- Neurotoxicity screening : Structural analogs are evaluated for acetylcholinesterase inhibition due to phosphonate reactivity .
- Migration studies : Quantify leaching in polymer matrices using LC-MS under simulated use conditions .
Q. What strategies modify the compound to enhance biological activity?
Derivative design focuses on:
- Functional group substitution : Replacing the benzyloxy group with fluorinated or electron-withdrawing moieties improves metabolic stability (e.g., tetrafluorophenyl analogs in ).
- Phosphate isosteres : Introducing phosphonate groups in place of carboxylates (as in paracetamol derivatives) boosts analgesic potency 4-fold .
Q. How is the compound’s reactivity studied under varying conditions?
Mechanistic studies employ:
- Kinetic profiling : Monitoring reaction intermediates via in situ ³¹P NMR to elucidate pathways (e.g., hydrolysis vs. nucleophilic substitution) .
- Solvent effects : Testing polar aprotic (DMF) vs. protic (EtOH) solvents to modulate reaction rates .
- Catalytic screening : Rhodium(II) acetate catalyzes cyclopropanation in diazo derivatives, revealing regioselectivity trends .
Q. How are conflicting mechanistic data resolved in phosphonate reactions?
Discrepancies (e.g., competing reaction pathways) are addressed by:
- Isotope tracing : ¹⁸O labeling identifies hydrolysis vs. elimination pathways in phosphonate esters .
- Computational studies : Transition state modeling (e.g., DFT) predicts dominant mechanisms under specific conditions .
- Cross-referencing literature : Comparative analysis of structurally similar compounds (e.g., trichlorfon derivatives) clarifies reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
